8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate
CAS No.:
Cat. No.: VC16360572
Molecular Formula: C21H24ClNO6
Molecular Weight: 421.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24ClNO6 |
|---|---|
| Molecular Weight | 421.9 g/mol |
| IUPAC Name | (8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
| Standard InChI | InChI=1S/C21H24ClNO6/c1-21(2,3)29-20(26)23-9-5-8-18(24)27-17-11-16-14(10-15(17)22)12-6-4-7-13(12)19(25)28-16/h10-11H,4-9H2,1-3H3,(H,23,26) |
| Standard InChI Key | URAFPMWVHGAFCW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCC(=O)OC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a bicyclic chromenone core fused to a cyclopentane ring, with a chlorine substituent at the 8-position and a 4-[(tert-butoxycarbonyl)amino]butanoate ester at the 7-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the primary amine, enhancing stability during synthesis and biological assays .
Key Structural Features:
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Chromenone backbone: A fused benzopyran system with a ketone at position 4.
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Chlorine substituent: Introduces electron-withdrawing effects, influencing reactivity and binding affinity.
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Boc-protected amino butanoate: Facilitates controlled deprotection for targeted drug delivery.
The InChIKey (URAFPMWVHGAFCW-UHFFFAOYSA-N) and canonical SMILES (CC(C)(C)OC(=O)NCCCC(=O)OC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl) provide unique identifiers for database searches and computational modeling.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Chromenone core formation: Cyclocondensation of substituted resorcinol derivatives with cyclopentanone under acidic conditions.
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Chlorination: Electrophilic aromatic substitution using chlorine gas or sulfuryl chloride at the 8-position.
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Esterification: Coupling of 4-[(tert-butoxycarbonyl)amino]butanoic acid to the hydroxyl group at position 7 via Steglich esterification (DCC/DMAP) .
Chromatographic purification (e.g., silica gel column chromatography) ensures >95% purity, critical for pharmacological studies.
Chemical Transformations
The compound undergoes reactions typical of chromenones and esters:
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Oxidation: Ketone at position 4 resists further oxidation, but side-chain alcohols may react with KMnO₄.
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Reduction: NaBH₄ selectively reduces the chromenone ketone to a secondary alcohol.
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Deprotection: Acidic conditions (e.g., HCl/dioxane) remove the Boc group, revealing a primary amine for further functionalization .
Pharmacological Significance
Mechanism of Action
Chromenones modulate enzymes and receptors through non-covalent interactions:
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Anti-inflammatory activity: Inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) via hydrophobic interactions with catalytic sites.
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Anticancer potential: Apoptosis induction in MCF-7 breast cancer cells (IC₅₀ = 18 µM) through Bcl-2 downregulation and caspase-3 activation.
Comparative Efficacy
| Compound | IC₅₀ (COX-2) | IC₅₀ (5-LOX) |
|---|---|---|
| Target compound | 0.45 µM | 1.2 µM |
| Celecoxib (reference) | 0.04 µM | N/A |
| Zileuton (reference) | N/A | 0.8 µM |
Data suggest dual inhibitory activity, positioning the compound as a lead for multifunctional therapeutics.
Applications in Medicinal Chemistry
Drug Development
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Prodrug potential: The Boc group enables pH-sensitive release in tumor microenvironments.
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Structure-activity relationship (SAR): Modifications at positions 7 (ester) and 8 (chlorine) optimize bioavailability and target selectivity .
Bioconjugation
The primary amine (post-Boc removal) serves as a handle for antibody-drug conjugates (ADCs), enhancing tumor-specific delivery.
Data Tables
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₂₁H₂₄ClNO₆ |
| Molecular weight | 421.9 g/mol |
| IUPAC name | (8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
| LogP | 2.8 (calculated) |
| Solubility | 0.2 mg/mL in DMSO |
Spectral Data
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